Prop-2-enyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate
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Overview
Description
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester is a complex organic compound with the molecular formula C23H31NO2 and a molar mass of 353.5 g/mol . This compound is known for its unique structural features, which include a naphthalene ring, an isopropyl group, and a dimethylamino propyl chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate involves multiple steps. One common method includes the reaction of naphthaleneacetic acid with allyl alcohol in the presence of a catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Prop-2-enyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate involves its interaction with specific molecular targets. The dimethylamino propyl group can interact with biological receptors, leading to various biochemical effects. The naphthalene ring structure allows for strong binding interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
- Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid methyl ester
- Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid ethyl ester
- Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid butyl ester
Uniqueness
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester is unique due to its allyl ester group, which provides distinct reactivity compared to other similar compounds. This unique feature allows for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
14938-54-6 |
---|---|
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
prop-2-enyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C23H31NO2/c1-6-17-26-22(25)23(18(2)3,15-10-16-24(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h6-9,11-14,18H,1,10,15-17H2,2-5H3 |
InChI Key |
JSQUVMGQWRQVRI-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OCC=C |
Canonical SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OCC=C |
Synonyms |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid allyl ester |
Origin of Product |
United States |
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